
Phosphine, (3-furanylmethylene)triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, (3-furanylmethylene)triphenyl- is an organophosphorus compound that features a triphenylphosphine moiety attached to a 3-furanylmethylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, (3-furanylmethylene)triphenyl- typically involves the reaction of triphenylphosphine with a suitable furanylmethylene precursor. One common method is the reaction of triphenylphosphine with 3-furanylmethylene chloride under basic conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of Phosphine, (3-furanylmethylene)triphenyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, (3-furanylmethylene)triphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The furanylmethylene group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted furanylmethylene phosphine compounds.
Applications De Recherche Scientifique
Phosphine, (3-furanylmethylene)triphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of Phosphine, (3-furanylmethylene)triphenyl- involves its interaction with molecular targets such as metal ions and biological macromolecules. The compound can act as a ligand, forming stable complexes with metal ions, which can then participate in various catalytic and biological processes. The furanylmethylene group can also interact with biological targets, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Phosphine, (3-furanylmethylene)triphenyl- can be compared with other similar compounds such as:
Triphenylphosphine: A widely used ligand in coordination chemistry and catalysis.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine with different chemical properties.
Triphenylphosphine sulfide: A sulfur-containing analogue with unique reactivity.
Phosphine, (3-furanylmethylene)triphenyl- stands out due to the presence of the furanylmethylene group, which imparts unique chemical and biological properties not found in its analogues.
Propriétés
Numéro CAS |
919103-38-1 |
|---|---|
Formule moléculaire |
C23H19OP |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
furan-3-ylmethylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C23H19OP/c1-4-10-21(11-5-1)25(19-20-16-17-24-18-20,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H |
Clé InChI |
SXYWZEXCPPJNAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=CC2=COC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


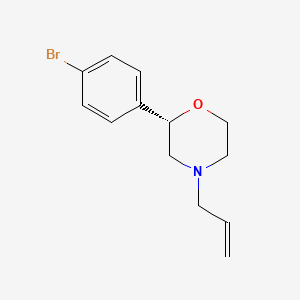
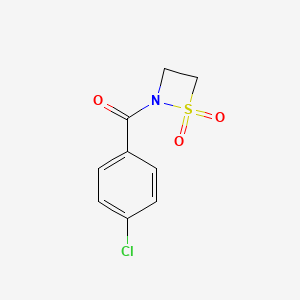
![8-Chloro-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14199529.png)
![2,2'-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole)](/img/structure/B14199530.png)
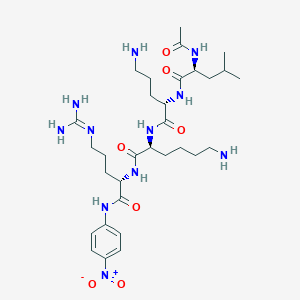
![3-Methoxy-5-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14199533.png)
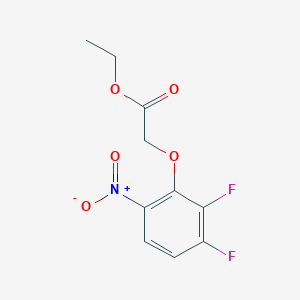
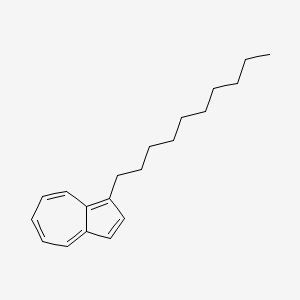
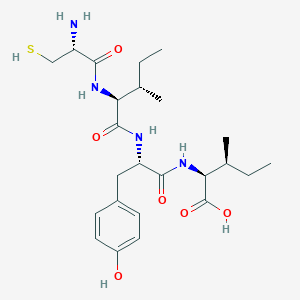
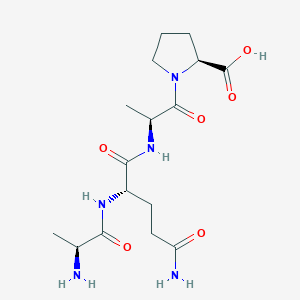
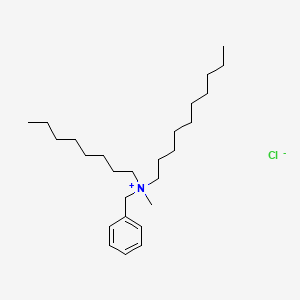
![2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole](/img/structure/B14199587.png)


